molecular formula C10H11ClO2 B1314007 4-Propoxybenzoyl chloride CAS No. 40782-58-9

4-Propoxybenzoyl chloride

Cat. No.: B1314007
CAS No.: 40782-58-9
M. Wt: 198.64 g/mol
InChI Key: FKAPQNQLKYYUAE-UHFFFAOYSA-N
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Description

4-Propoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a propoxy group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Propoxybenzoyl chloride is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propoxybenzoyl chloride can be synthesized through the reaction of 4-propoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction is as follows:

C9H10O3+SOCl2C10H11ClO2+SO2+HCl\text{C}_9\text{H}_10\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{ClO}_2 + \text{SO}_2 + \text{HCl} C9​H1​0O3​+SOCl2​→C10​H11​ClO2​+SO2​+HCl

In this reaction, 4-propoxybenzoic acid (C9H10O3) reacts with thionyl chloride (SOCl2) to produce this compound (C10H11ClO2), sulfur dioxide (SO2), and hydrogen chloride (HCl) .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to handle the exothermic nature of the reaction. The reaction mixture is typically stirred continuously to ensure uniformity and complete conversion of the starting material. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Propoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-propoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 4-propoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    4-Propoxybenzoic Acid: Formed from hydrolysis.

    4-Propoxybenzyl Alcohol: Formed from reduction.

Mechanism of Action

The mechanism of action of 4-propoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom of the carbonyl group electrophilic and susceptible to nucleophilic attack. The propoxy group at the para position can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl Chloride: Similar structure but with a methoxy group instead of a propoxy group.

    4-Ethoxybenzoyl Chloride: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Butoxybenzoyl Chloride: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

4-Propoxybenzoyl chloride is unique due to the presence of the propoxy group, which can influence the compound’s reactivity and physical properties. The length of the alkoxy chain can affect the solubility, boiling point, and reactivity of the compound compared to its methoxy, ethoxy, and butoxy analogs .

Properties

IUPAC Name

4-propoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPQNQLKYYUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498139
Record name 4-Propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40782-58-9
Record name 4-Propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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